2-Benzamidobenzamide
Overview
Description
2-Benzamidobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to an amino group, which is further connected to a benzamide moiety
Mechanism of Action
Target of Action
Benzimidazole derivatives, which are structurally similar to 2-(benzoylamino)benzamide, have been found to exhibit diverse anticancer activities . The specific targets can vary depending on the substitution pattern around the nucleus .
Mode of Action
It is known that the linker group and substitution at n-1, c-2, c-5, and c-6 positions contribute significantly to the anticancer activity of benzimidazole derivatives . These substitutions may influence the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Benzimidazole derivatives have been associated with various mechanisms of action in cancer therapy . These compounds may affect multiple pathways, leading to downstream effects that inhibit cancer cell proliferation.
Pharmacokinetics
The synthesis of benzamide derivatives has been optimized to improve their bioavailability . For instance, the use of less toxic and more environmentally friendly solvents, such as DMSO, has been suggested .
Result of Action
Some benzamide derivatives have shown excellent antioxidant activity and high protection against dna damage induced by the bleomycin iron complex . This suggests that 2-(Benzoylamino)benzamide may have similar effects.
Action Environment
The synthesis of benzamide derivatives has been optimized to reduce environmental hazards . This suggests that environmental factors may play a role in the compound’s action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Benzoylamino)benzamide are not fully understood yet. Benzamide derivatives, which 2-(Benzoylamino)benzamide is a part of, have been studied for their antioxidant and antibacterial activities . These compounds have shown to exhibit effective total antioxidant, free radical scavenging, and metal chelating activity .
Cellular Effects
The cellular effects of 2-(Benzoylamino)benzamide are not well-documented. Some benzamide derivatives have shown cytotoxicity towards certain cell lines
Molecular Mechanism
The exact molecular mechanism of action of 2-(Benzoylamino)benzamide is not known. Benzamide derivatives have been found to exhibit various biological properties such as anticancer, antimicrobial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-(Benzoylamino)benzamide in laboratory settings. An optimized multi-step synthesis of a similar compound, 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide, possessing anxiolytic activity has been reported .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 2-(Benzoylamino)benzamide in animal models. Allosteric activators of human glucokinase, which include some N-benzimidazol-2yl substituted benzamide analogues, have shown significant hypoglycemic effects for therapy of type-2 diabetes in animal as well as human models .
Metabolic Pathways
The specific metabolic pathways involving 2-(Benzoylamino)benzamide are not known. Benzimidazole derivatives, which include 2-(Benzoylamino)benzamide, have been found to play a role in the food metabolic pathways, particularly in the management of type-2 diabetes .
Subcellular Localization
The subcellular localization of 2-(Benzoylamino)benzamide is not known. The prediction of protein subcellular localization is of great relevance for proteomics research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamidobenzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using accessible and cost-effective starting materials. For instance, anthranylamide and propionic anhydride can be used as starting materials, with the hydrolysis of anthranylamide proceeding in an alkaline medium . The Schotten–Bauman acylation is carried out in this medium, making the process more environmentally friendly by eliminating hazardous solvents like benzene.
Chemical Reactions Analysis
Types of Reactions: 2-Benzamidobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur, especially in the presence of strong electrophiles like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or benzoylamino derivatives.
Scientific Research Applications
2-Benzamidobenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Benzamidobenzamide can be compared with other benzamide derivatives:
Properties
IUPAC Name |
2-benzamidobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h1-9H,(H2,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISHWAKQUGSWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351513 | |
Record name | 2-(benzoylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18543-22-1 | |
Record name | 2-(benzoylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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